1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol
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Overview
Description
1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol is a complex organic compound that features a cyclopropyl group, a purine derivative, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the purine and phenylethanol groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, efficiency, and scalability. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
- 1-Cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylethanone
- 1-Cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylmethanol
Uniqueness: 1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol stands out due to its unique combination of a cyclopropyl group, a purine derivative, and a phenylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-22-11-21-14-15(19-10-20-16(14)22)18-9-17(23,13-7-8-13)12-5-3-2-4-6-12/h2-6,10-11,13,23H,7-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGORFHSSRUFJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3CC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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